molecular formula C16H17NO3S B8279946 tert-Butyl [5-(phenylcarbonyl) thien-2-yl]carbamate

tert-Butyl [5-(phenylcarbonyl) thien-2-yl]carbamate

Cat. No. B8279946
M. Wt: 303.4 g/mol
InChI Key: COSZHSOTNXBHDW-UHFFFAOYSA-N
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Patent
US05627198

Procedure details

tert-Butyl [5-(phenylcarbonyl) thien-2-yl]carbamate (0.30 g, 0.99 mmol) is dissolved in 5 ml of trifluoroacetic acetic acid and the solution is stirred at room temperature for 2 hours. The trifluoroacetic acid is distilled off and the residue is partitioned between semisaturated sodium hydrogen carbonate solution and dichloromethane. The phases are separated and the aqueous phase is subjected to extraction with dichloromethane. The combined organic phases are dried over potassium carbonate and filtered and the solvent is distilled off.
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]([C:9]2[S:13][C:12]([NH:14]C(=O)OC(C)(C)C)=[CH:11][CH:10]=2)=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1>C(O)(=O)C>[NH2:14][C:12]1[S:13][C:9]([C:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)=[O:8])=[CH:10][CH:11]=1

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(=O)C1=CC=C(S1)NC(OC(C)(C)C)=O
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution is stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The trifluoroacetic acid is distilled off
CUSTOM
Type
CUSTOM
Details
the residue is partitioned between semisaturated sodium hydrogen carbonate solution and dichloromethane
CUSTOM
Type
CUSTOM
Details
The phases are separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is subjected to extraction with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases are dried over potassium carbonate
FILTRATION
Type
FILTRATION
Details
filtered
DISTILLATION
Type
DISTILLATION
Details
the solvent is distilled off

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
NC=1SC(=CC1)C(=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.